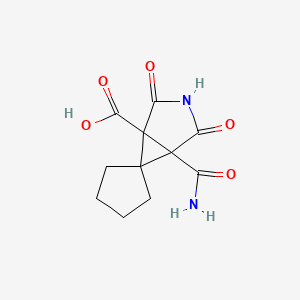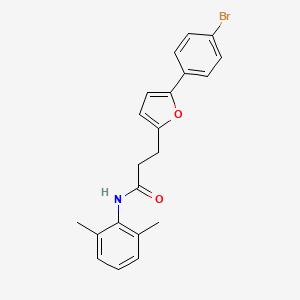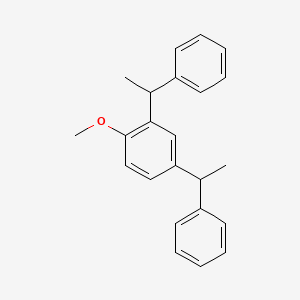
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a spiro-fused azabicyclohexane and a cyclopentane ring. Such structures are often found in bioactive molecules and have significant potential in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential.
化学反応の分析
Types of Reactions
Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating new materials with specific properties.
Biology
In biology, spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and psychiatric disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows it to impart specific characteristics to these materials, making it valuable for various industrial applications.
作用機序
The mechanism of action of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic structure but may have different functional groups or ring systems.
Azabicyclo compounds: These compounds share the azabicyclohexane structure but may have different spiro-fused rings or functional groups.
Uniqueness
The uniqueness of spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1-carboxylic acid, 5-(aminocarbonyl)-2,4-dioxo- lies in its specific combination of spirocyclic and azabicyclohexane structures. This combination imparts unique chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
94485-93-5 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC名 |
5-carbamoyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O5/c12-5(14)10-6(15)13-7(16)11(10,8(17)18)9(10)3-1-2-4-9/h1-4H2,(H2,12,14)(H,17,18)(H,13,15,16) |
InChIキー |
PTDYRQXSLSDVQL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)C3(C2(C(=O)NC3=O)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)


